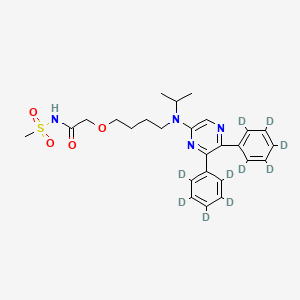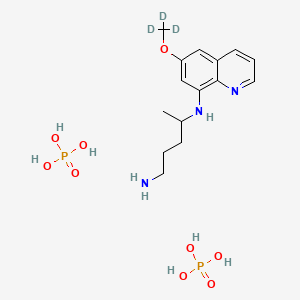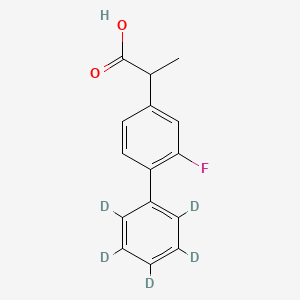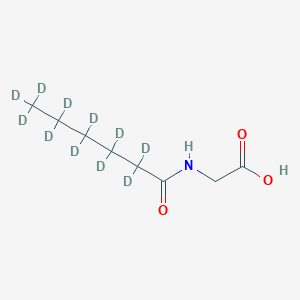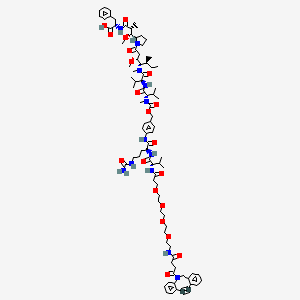
DBCO-PEG4-Val-Cit-PAB-MMAF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps:
Synthesis of DBCO-PEG4-Val-Cit-PAB: This involves the conjugation of DBCO (dibenzocyclooctyne) with a 4-unit PEG chain, followed by the addition of a Val-Cit dipeptide and a p-aminobenzyl alcohol (PAB) linker.
Attachment of MMAF: The final step involves the conjugation of MMAF to the DBCO-PEG4-Val-Cit-PAB linker through a click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale synthesis of intermediates: Each intermediate compound (DBCO, PEG4, Val-Cit, PAB, and MMAF) is synthesized in bulk.
Purification and quality control: Each intermediate is purified using techniques such as chromatography and verified for purity using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Final conjugation: The final conjugation step is performed under controlled conditions to ensure high yield and purity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG4-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF.
Common Reagents and Conditions
Reagents: Azide-containing molecules, proteases.
Conditions: SPAAC reactions typically occur under mild conditions without the need for copper catalysts. .
Major Products Formed
SPAAC Reaction: Forms stable triazole linkages.
Proteolytic Cleavage: Releases MMAF, which inhibits tubulin polymerization
Wissenschaftliche Forschungsanwendungen
DBCO-PEG4-Val-Cit-PAB-MMAF has a wide range of scientific research applications:
Chemistry: Used in click chemistry reactions to create stable linkages between molecules
Biology: Utilized in the synthesis of ADCs for targeted cancer therapy
Medicine: ADCs containing this compound are used in preclinical and clinical studies for cancer treatment
Industry: Employed in the large-scale production of ADCs for pharmaceutical applications
Wirkmechanismus
DBCO-PEG4-Val-Cit-PAB-MMAF exerts its effects through the following mechanisms:
Tubulin Polymerization Inhibition: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF within the target cells.
Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, facilitating the targeted delivery of MMAF
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar to DBCO-PEG4-Val-Cit-PAB-MMAF but contains monomethyl auristatin E (MMAE) instead of MMAF.
DBCO-PEG4-Val-Cit-PAB-DMEA: Contains a different cytotoxic agent, DMEA.
Uniqueness
MMAF vs. MMAE: MMAF is a more potent inhibitor of tubulin polymerization compared to MMAE, making this compound more effective in certain applications.
Cleavable Linker: The Val-Cit dipeptide linker in this compound allows for targeted release of MMAF within the cells
This compound is a versatile and potent compound with significant applications in cancer therapy and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the development of targeted therapies.
Eigenschaften
Molekularformel |
C88H126N12O20 |
|---|---|
Molekulargewicht |
1672.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |
InChI-Schlüssel |
POOYWMPBBSFMGS-VMBPOYJESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


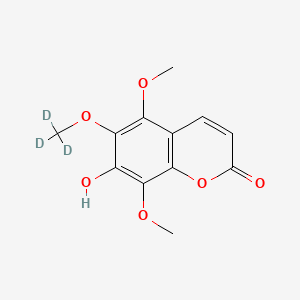
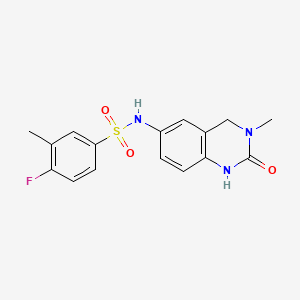
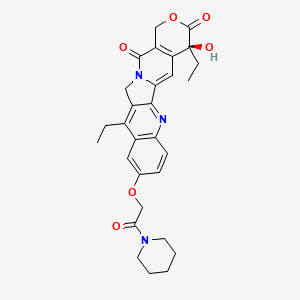
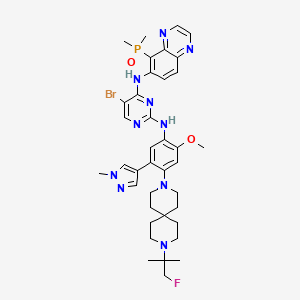
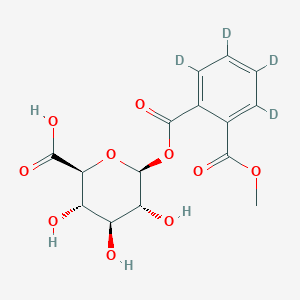

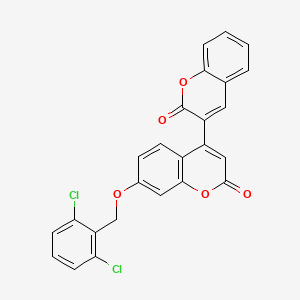
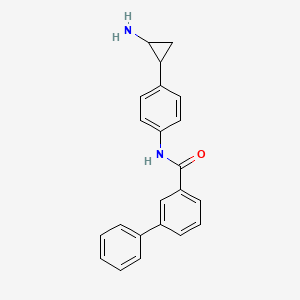
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
